molecular formula C15H21NO5 B3059241 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid CAS No. 959574-10-8

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid

Cat. No.: B3059241
CAS No.: 959574-10-8
M. Wt: 295.33 g/mol
InChI Key: GJTJMPYIMIZXGZ-RYUDHWBXSA-N
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Description

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amine functionalities during chemical reactions. The presence of the o-tolyl group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid typically involves the following steps:

    Protection of the amine group: The starting material, an amino acid derivative, is reacted with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine to protect the amine group.

    Formation of the hydroxy group: The protected amino acid is then subjected to a hydroxylation reaction using a suitable oxidizing agent.

    Introduction of the o-tolyl group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, revealing the free amine group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Sodium borohydride (NaBH4), methanol as solvent.

    Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM) as solvent.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Regeneration of the hydroxy group.

    Deprotection: Formation of the free amine derivative.

Scientific Research Applications

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid involves its interaction with specific molecular targets. The Boc protecting group stabilizes the compound during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine group can participate in various biochemical pathways, influencing enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-3-Amino-2-hydroxy-3-(o-tolyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.

    (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid: Contains a phenyl group instead of an o-tolyl group, altering its reactivity and steric properties.

Uniqueness

The presence of the Boc protecting group and the o-tolyl moiety in (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid provides a unique combination of stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

(2S,3S)-2-hydroxy-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-9-7-5-6-8-10(9)11(12(17)13(18)19)16-14(20)21-15(2,3)4/h5-8,11-12,17H,1-4H3,(H,16,20)(H,18,19)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTJMPYIMIZXGZ-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[C@@H]([C@@H](C(=O)O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376162
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959574-10-8
Record name (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid
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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid
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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid
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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid
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(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid
Reactant of Route 6
(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(o-tolyl)propanoic acid

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